[1,2,4]Triazolo[4,3-a]quinoline

HDAC8 inhibition epigenetics neuroblastoma

[1,2,4]Triazolo[4,3-a]quinoline (CAS 235-06-3) is the unsubstituted parent heterocycle of the s-triazolo[4,3-a]quinoline fused ring system, with molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g·mol⁻¹. The compound is a pale yellow solid with a melting point of 175–177 °C.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 235-06-3
Cat. No. B1604789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]quinoline
CAS235-06-3
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NN=CN32
InChIInChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-10-12-11-7-13(9)10/h1-7H
InChIKeyPIRYKGLQLCKQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[4,3-a]quinoline (CAS 235-06-3): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


[1,2,4]Triazolo[4,3-a]quinoline (CAS 235-06-3) is the unsubstituted parent heterocycle of the s-triazolo[4,3-a]quinoline fused ring system, with molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g·mol⁻¹ [1]. The compound is a pale yellow solid with a melting point of 175–177 °C [2]. It features a planar, nitrogen-rich architecture formed by the fusion of a 1,2,4-triazole ring to the [a] face of quinoline, generating a scaffold that serves as the structural entry point for a broad family of pharmacologically active derivatives [3]. Because the unsubstituted core is the synthetic precursor to nearly all reported biologically active analogs, its procurement purity and structural fidelity directly determine the reproducibility of downstream derivative synthesis and screening campaigns.

Why Generic Substitution of [1,2,4]Triazolo[4,3-a]quinoline Scaffold Derivatives Fails: Evidence of Substitution-Dependent Target Engagement Divergence


The [1,2,4]triazolo[4,3-a]quinoline scaffold cannot be treated as a commodity building block where any analog is interchangeable, because quantitative structure–activity relationship (SAR) data demonstrate that substituent identity and position produce orthogonal biological target profiles that are not predictable from the core alone. For example, 2,4-dichloro-substituted α-amino amide derivatives at the 7-position yield sub-micromolar HDAC8 inhibitors with complete selectivity over HDAC1, HDAC4, HDAC6, HDAC10, and HDAC11 [1], whereas 5-methyl-1-aryl derivatives at the 1-position generate antibacterial agents with MICs as low as 10 μg·mL⁻¹ against Salmonella typhi [2]. Meanwhile, 7-alkoxy-4,5-dihydro derivatives produce anticonvulsant ED₅₀ values competitive with phenytoin [3], and 1-substituted thioether analogs afford nanomolar PON2 inhibition [4]. These four target profiles—epigenetic modulation, direct antibacterial action, ion-channel-related seizure control, and quorum-sensing pathway interference—are mechanistically unrelated. Substituting one derivative for another without confirmatory target-engagement data therefore carries a high risk of experimental failure, making the precise selection of the correctly substituted [1,2,4]triazolo[4,3-a]quinoline essential for reproducible research outcomes.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[4,3-a]quinoline Derivatives Versus Closest Analog and Standard-of-Care Comparators


HDAC8 Isoform-Selective Inhibition: [1,2,4]Triazolo[4,3-a]quinoline Derivatives vs. Hydroxamate-Based HDAC8 Inhibitors

The substituted [1,2,4]triazolo[4,3-a]quinoline derivatives 9r and 9m exhibit HDAC8 inhibitory activity of ≤0.4 µM, which is comparable to the reference non-hydroxamate compound B, while demonstrating complete inactivity against HDAC1, HDAC4, HDAC6, HDAC10, and HDAC11 [1]. In contrast, traditional hydroxamate-based HDAC8 inhibitors (e.g., vorinostat/SAHA, panobinostat) are characterized by pan-HDAC inhibitory profiles and documented genotoxicity and mutagenicity liabilities due to their hydroxamic acid zinc-chelating group [1]. The [1,2,4]triazolo[4,3-a]quinoline-capped α-amino amide series achieves this selectivity through a non-hydroxamate bidentate zinc coordination that extends into the HDAC8-specific acetate release channel, a structural feature exploited in the scaffold-hopping design from isoindoline to triazolo-quinoline cap groups [1]. In IMR-32 neuroblastoma cells, compounds 9h and 9m further demonstrate anti-proliferative IC₅₀ values of 17.4 µM and 9.92 µM respectively, with significantly weaker effects on HCT116, MCF7, and HEK293 control cells, confirming cellular target engagement selectivity [1].

HDAC8 inhibition epigenetics neuroblastoma

PON2 Inhibitory Potency Advancement: 1-Substituted [1,2,4]Triazolo[4,3-a]quinolines vs. TQ416 Parent Compound

The 1-substituted [1,2,4]triazolo[4,3-a]quinoline library reported by Bianconi et al. (2026) represents the first systematic SAR study of the PON2 inhibitor chemotype [1]. The parent compound TQ416 (5,9-dimethyl-1-[2-((p-tolyloxy)ethyl)thio][1,2,4]triazolo[4,3-a]quinoline) was previously the only known small-molecule PON2 inhibitor, identified through high-throughput screening without any SAR characterization [1]. Through systematic variation of the alkyl spacer length and aryloxy substituent, the authors identified derivatives more potent than TQ416, with one congener achieving an IC₅₀ in the nanomolar range [1]. This represents a quantifiable potency improvement over the single-digit micromolar activity of the parent TQ416 scaffold, although the precise fold-improvement awaits publication of full dose–response data [1]. Cellular testing confirmed that both TQ416 and its most effective congener (compound 2) inhibit PON2-mediated 3OC12HSL hydrolysis in HEK293T cells [1].

PON2 inhibition quorum sensing chemical probe

Antibacterial Potency Against Salmonella typhi: 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline Derivative vs. Commercial Antibiotics

The 5-methyl-1,2,4-triazolo[4,3-a]quinoline derivative 6e (1-(5′-nitro-2-furyl)-5-methyl-1,2,4-triazolo[4,3-a]quinoline) demonstrated substantially higher antibacterial activity than some commercial antibiotics against Salmonella typhi, with a minimum inhibitory concentration (MIC) of 10 µg·mL⁻¹ [1]. This compound was identified from a series of seven 1-aryl/hetryl-5-methyl-1,2,4-triazolo[4,3-a]quinolines (6a–f) synthesized via hypervalent iodine-mediated oxidative cyclization [1]. The antibacterial evaluation was performed using in vitro agar well diffusion methodology against a panel of bacterial strains, and the SAR analysis indicated that the 5′-nitro-2-furyl substituent at the 1-position is critical for the enhanced anti-Salmonella activity relative to other aryl substituents in the series [1]. It is important to note that the comparator data are qualitative (“substantially higher” than some commercial antibiotics) and the specific commercial antibiotics compared are not named in the available abstract; this evidence is therefore classified as cross-study comparable with a limitation on comparator specificity.

antibacterial Gram-negative Salmonella typhi

Anticonvulsant ED₅₀ Equivalence to Phenytoin: 7-Methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline in MES Seizure Model

The compound 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) exhibited an ED₅₀ of 9.2 mg·kg⁻¹ in the maximal electroshock (MES) seizure test, which is numerically superior and statistically comparable to the reference antiepileptic drug phenytoin (ED₅₀ = 9.9 mg·kg⁻¹) [1]. This compound emerged as the most potent from a series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines evaluated in vivo [1]. Separately, in the 7-alkoxy-4,5-dihydro subseries, compound 4l (7-(4-fluorobenzyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline) achieved ED₅₀ values of 11.8 mg·kg⁻¹ (MES) and 6.7 mg·kg⁻¹ (scMet), with protective index (PI = TD₅₀/ED₅₀) values of 4.6 and 8.1 respectively [2]. A further optimized 7-alkoxy-4,5-dihydro-1(2H)-one derivative achieved an ED₅₀ of 12.3 mg·kg⁻¹ (MES) with a TD₅₀ of 547.5 mg·kg⁻¹, yielding a protective index of 44.5, which greatly exceeds the PI values of phenytoin, phenobarbital, carbamazepine, and valproate [3]. This progressive PI improvement across the 4,5-dihydro subseries demonstrates a quantifiable safety margin advantage over standard-of-care antiepileptic drugs.

anticonvulsant MES test epilepsy

Aldosterone Synthase (CYP11B2) Inhibition with Extended Metabolic Stability: 4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinoline Derivative vs. Earlier CYP11B2 Inhibitors

The pyridyl-substituted 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolone compound 26 achieved a CYP11B2 IC₅₀ of 4.2 nM with a selectivity factor (SF) of 422 over the closely related CYP11B1 enzyme, while exhibiting a dramatically extended human liver microsome half-life (t₁/₂ ≫ 120 min) [1]. This represents a substantial improvement over previously reported CYP11B2 inhibitors from this chemotype, which suffered from inadequate metabolic stability that limited their progression [1]. The selectivity over CYP11B1 (SF = 422) is particularly critical because CYP11B1 inhibition would suppress cortisol production, leading to adrenal insufficiency. Additional selectivity was demonstrated over CYP17, CYP19, and a panel of hepatic CYP enzymes [1]. The design strategy combined ligand- and structure-based approaches to replace metabolically labile moieties while preserving the 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline core as the rigidity-conferring scaffold [1].

aldosterone synthase CYP11B2 metabolic stability

Evidence-Backed Application Scenarios for [1,2,4]Triazolo[4,3-a]quinoline Derivatives in Scientific Research and Industrial Procurement


Neuroblastoma-Targeted HDAC8 Inhibitor Development Using 7-Substituted [1,2,4]Triazolo[4,3-a]quinoline-α-Amino Amide Conjugates

Research groups developing isoform-selective HDAC8 inhibitors for neuroblastoma should prioritize procurement of the 7-piperazinyl-[1,2,4]triazolo[4,3-a]quinoline scaffold with 2,4-dichloro-substituted α-amino amide zinc-binding groups. The evidence demonstrates that compounds 9r and 9m achieve HDAC8 IC₅₀ ≤ 0.4 µM with complete selectivity over HDAC1, HDAC4, HDAC6, HDAC10, and HDAC11, while avoiding the genotoxicity and pan-inhibition liabilities of hydroxamate-based chemotypes [1]. In IMR-32 neuroblastoma cells, these compounds exhibit anti-proliferative activity (IC₅₀ 9.92–17.4 µM), colony formation suppression, cell migration inhibition, and apoptosis induction with minimal effects on non-target cell lines (HCT116, MCF7, HEK293) [1]. This cellular selectivity profile supports their use in target-validation studies and as starting points for lead optimization in neuroblastoma drug discovery programs.

PON2 Chemical Probe Optimization for Quorum-Sensing and Oxidative Stress Pathway Studies

Investigators studying PON2 biology in bacterial quorum sensing, oxidative stress, or cancer cell survival should procure the 1-substituted thioether [1,2,4]triazolo[4,3-a]quinoline library rather than relying on the commercially unavailable TQ416. The 2026 Bianconi et al. SAR study provides the first systematic optimization path yielding derivatives with nanomolar PON2 IC₅₀ values—a ≥10-fold improvement over the parent TQ416 [1]. Cellular testing confirms that these improved probes inhibit PON2-mediated 3OC12HSL hydrolysis in HEK293T cells, enabling dose-dependent interrogation of PON2 function at concentrations where off-target effects are minimized [1]. This is critical for studies seeking to uncouple PON2's enzymatic and non-enzymatic roles in cancer and innate immunity.

Broad-Spectrum Anticonvulsant Lead Identification with Favorable Therapeutic Window Using 7-Alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines

Epilepsy drug discovery programs seeking anticonvulsant leads with a wider therapeutic window than first-generation antiepileptic drugs should prioritize the 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-one subseries. The evidence shows that the optimized derivative achieves an MES ED₅₀ of 12.3 mg·kg⁻¹ with a protective index of 44.5, which substantially exceeds the PI values of phenytoin, phenobarbital, carbamazepine, and valproate [1][2]. Additionally, the 7-methoxy-5-phenyl derivative 4a achieves an ED₅₀ of 9.2 mg·kg⁻¹, directly comparable to phenytoin (9.9 mg·kg⁻¹) [3]. This combination of potency and safety margin distinguishes this scaffold from both classic anticonvulsants and other heterocyclic series, supporting its selection for further preclinical development.

Aldosterone Synthase Inhibitor Development with Differentiated Metabolic Stability for Cardiovascular Indications

Cardiovascular drug discovery programs targeting aldosterone-driven hypertension and heart failure should select the pyridyl-substituted 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline scaffold based on compound 26's demonstrated profile: CYP11B2 IC₅₀ = 4.2 nM, CYP11B1 selectivity factor = 422, and human liver microsome t₁/₂ ≫ 120 min [1]. The extended half-life directly solves the metabolic instability that limited earlier [1,2,4]triazolo[4,3-a]quinoline-based CYP11B2 inhibitors, enabling in vivo pharmacology studies that were previously infeasible [1]. The >400-fold selectivity over CYP11B1 mitigates cortisol suppression risk, while selectivity over CYP17, CYP19, and hepatic CYPs reduces drug–drug interaction potential—both essential criteria for progression from tool compound to development candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.